molecular formula C16H25N3O4 B15263092 tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

Cat. No.: B15263092
M. Wt: 323.39 g/mol
InChI Key: UNXSXEWPFHLCJM-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and an oxadiazole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including cyclization and functional group transformations, to introduce the oxadiazole moiety and other functional groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to achieve higher yields and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new ones introduced by the nucleophiles.

Scientific Research Applications

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the cyclopropyl group and the hydroxypiperidine moiety. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)22-14(20)19-8-4-7-16(21,10-19)9-12-17-13(18-23-12)11-5-6-11/h11,21H,4-10H2,1-3H3

InChI Key

UNXSXEWPFHLCJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=NC(=NO2)C3CC3)O

Origin of Product

United States

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